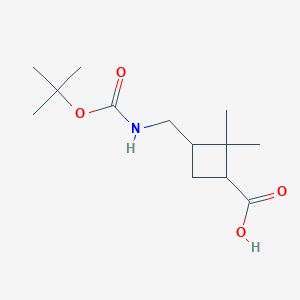![molecular formula C15H18N2O2 B11857365 3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid CAS No. 773125-13-6](/img/structure/B11857365.png)
3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid is a synthetic organic compound characterized by the presence of an amino group, a naphthalene ring, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The naphthalene ring is first nitrated to introduce a nitro group, which is then reduced to an amino group.
Alkylation: The amino-naphthalene derivative undergoes alkylation with a suitable halogenated propanoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The naphthalene ring allows for π-π interactions with aromatic amino acids in proteins, while the amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
- 3-Amino-3-(4-fluorophenyl)propanoic acid
- 3-Amino-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid
Comparison: 3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid is unique due to the presence of both the dimethylamino group and the naphthalene ring, which confer distinct electronic and steric properties. These features enhance its potential as a fluorescent probe and its ability to interact with biological targets, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
773125-13-6 |
|---|---|
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
3-amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid |
InChI |
InChI=1S/C15H18N2O2/c1-17(2)14-8-7-11(13(16)9-15(18)19)10-5-3-4-6-12(10)14/h3-8,13H,9,16H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
FCNYTXHQHPRBFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate](/img/structure/B11857313.png)


![7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one](/img/structure/B11857341.png)
![3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857346.png)

![2-(3-Methoxypentan-3-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11857352.png)


